molecular formula C23H26N2O4 B8635419 BOC-TRP-OBZL

BOC-TRP-OBZL

Cat. No.: B8635419
M. Wt: 394.5 g/mol
InChI Key: CEMCPAAFDOVLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-TRP-OBZL is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an indole ring, and a propionic acid benzyl ester. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-TRP-OBZL typically involves the protection of the amino group with a Boc group, followed by esterification of the carboxylic acid group with benzyl alcohol. The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

BOC-TRP-OBZL can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), can be used to remove the Boc group.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amino acids or peptides.

Scientific Research Applications

BOC-TRP-OBZL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BOC-TRP-OBZL involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The indole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)-L-tryptophan: Similar structure with an indole ring and a Boc-protected amino group.

    N-(tert-Butoxycarbonyl)-2-bromoaniline: Contains a Boc-protected amino group and a bromine substituent.

    N-(tert-Butoxycarbonyl)-L-valinol: Features a Boc-protected amino group and a hydroxyl group.

Uniqueness

BOC-TRP-OBZL is unique due to its combination of a Boc-protected amino group, an indole ring, and a benzyl ester. This combination provides stability and reactivity, making it a valuable compound in peptide synthesis and other chemical applications.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

benzyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)

InChI Key

CEMCPAAFDOVLDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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